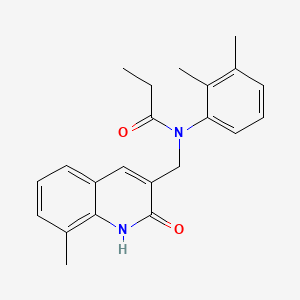
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. MPB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a critical role in regulating acid-base balance and fluid secretion in various tissues.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide involves the inhibition of CA activity by binding to the zinc ion at the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of acid-base balance and fluid secretion in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of CA by this compound leads to a decrease in the production of bicarbonate ions, which can affect the pH of various tissues and fluids in the body. This compound has also been shown to inhibit the growth of cancer cells by reducing the production of bicarbonate ions in the tumor microenvironment.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide in lab experiments is its high potency and selectivity for CA isoforms. This allows for precise and specific inhibition of CA activity in various tissues. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for the use of 2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide in scientific research. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of glaucoma and other ocular disorders. Another area of interest is the role of CA in cancer progression and the potential use of this compound as a cancer therapy. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in different animal models and human subjects.
In conclusion, this compound is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research. This compound has a wide range of applications in the study of various physiological and pathological processes. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesis Methods
The synthesis of 2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with N-methylpyrrolidine-1-carboxamide in the presence of a reducing agent such as iron powder or zinc dust. The resulting product is then purified by column chromatography to obtain the final this compound compound.
Scientific Research Applications
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological and pathological processes. This compound has been shown to inhibit CA isoforms involved in the regulation of intraocular pressure, making it a potential therapeutic agent for the treatment of glaucoma. This compound has also been used to study the role of CA in the regulation of gastric acid secretion and bicarbonate transport in the pancreas.
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-20(17,18)12-9-10(5-6-11(12)19-2)13(16)15-7-3-4-8-15/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJUOFDAHCXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
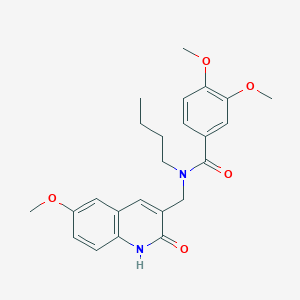
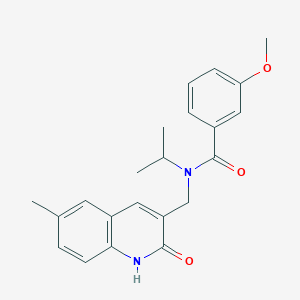
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708419.png)
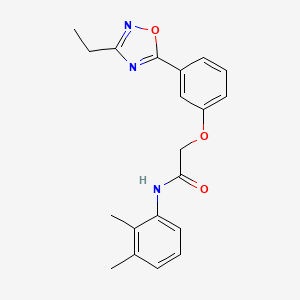
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7708432.png)


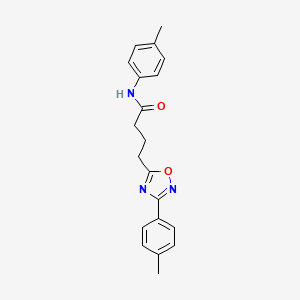
![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)
![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)


